molecular formula C7H12Cl2O B14663508 2,2-Dichloroheptanal CAS No. 50735-71-2

2,2-Dichloroheptanal

Cat. No.: B14663508
CAS No.: 50735-71-2
M. Wt: 183.07 g/mol
InChI Key: HWQYCCIUFQMHIB-UHFFFAOYSA-N
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Description

2,2-Dichloroheptanal is an organic compound with the molecular formula C7H12Cl2O It is a chlorinated aldehyde, characterized by the presence of two chlorine atoms attached to the second carbon of a heptanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Dichloroheptanal can be synthesized through several methods. One common approach involves the chlorination of heptanal. The reaction typically uses chlorine gas (Cl2) in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction proceeds as follows:

C7H14O+Cl2C7H12Cl2O+HCl\text{C7H14O} + \text{Cl2} \rightarrow \text{C7H12Cl2O} + \text{HCl} C7H14O+Cl2→C7H12Cl2O+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloroheptanal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,2-dichloroheptanoic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction with reagents such as lithium aluminum hydride (LiAlH4) can convert it to 2,2-dichloroheptanol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 2,2-Dichloroheptanoic acid.

    Reduction: 2,2-Dichloroheptanol.

    Substitution: Various substituted heptanal derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dichloroheptanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its role as a precursor in the synthesis of bioactive compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which 2,2-Dichloroheptanal exerts its effects involves its reactivity due to the presence of the aldehyde group and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis, capable of participating in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dichloropropane: A chlorinated alkane with similar reactivity but different chain length.

    2,2-Dichloroethanol: A chlorinated alcohol with different functional groups.

    2,2-Dichlorobutane: Another chlorinated compound with a different carbon chain length.

Uniqueness

2,2-Dichloroheptanal is unique due to its specific structure, which combines the reactivity of an aldehyde with the electron-withdrawing effects of two chlorine atoms. This combination makes it particularly useful in synthetic chemistry for creating complex molecules with desired properties.

Properties

CAS No.

50735-71-2

Molecular Formula

C7H12Cl2O

Molecular Weight

183.07 g/mol

IUPAC Name

2,2-dichloroheptanal

InChI

InChI=1S/C7H12Cl2O/c1-2-3-4-5-7(8,9)6-10/h6H,2-5H2,1H3

InChI Key

HWQYCCIUFQMHIB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C=O)(Cl)Cl

Origin of Product

United States

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